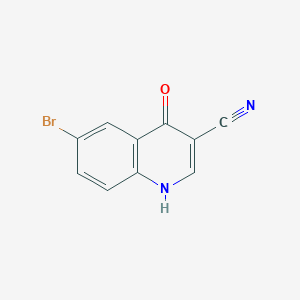

6-Bromo-4-hydroxyquinoline-3-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, involves the modification of the isoquinoline scaffold and has been shown to yield inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase, with the activity depending on the substituents at the 7-position . Another synthesis pathway for 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods suggest that the synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile could potentially be achieved through similar pathways, with appropriate modifications to introduce the bromo and hydroxy groups at the desired positions.

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-hydroxyquinoline-3-carbonitrile would be expected to include a quinoline core with a bromine atom at the 6-position and a hydroxy group at the 4-position. The presence of a carbonitrile group at the 3-position would introduce electron-withdrawing properties that could affect the molecule's reactivity. The structure of 6-bromoquinolin-4-ol, a related compound, has been confirmed by 1H NMR spectrum , which suggests that similar analytical techniques could be used to confirm the structure of 6-Bromo-4-hydroxyquinoline-3-carbonitrile.

Chemical Reactions Analysis

The reactivity of similar compounds, such as 6-methylchromone-3-carbonitrile, has been studied under nucleophilic conditions, leading to a variety of heterocyclic systems . This indicates that 6-Bromo-4-hydroxyquinoline-3-carbonitrile could also undergo nucleophilic reactions, potentially leading to new compounds with interesting biological activities. The synthesis of 6-bromoquinoline itself has been achieved through the Skraup reaction, which involves the use of an oxidant and careful control of reaction conditions . This knowledge could be applied to the synthesis and further chemical transformations of 6-Bromo-4-hydroxyquinoline-3-carbonitrile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile are not directly reported in the provided papers, the properties of related bromoquinolines can be inferred. For instance, the synthesis of 6-bromo-4-iodoquinoline and 6-bromoquinoline provides information on intermediates that could be relevant to the synthesis of the target compound. The physical properties such as solubility, melting point, and stability would likely be influenced by the presence of the bromo and hydroxy groups, as well as the carbonitrile functionality. The chemical properties, including reactivity and potential for further functionalization, would be important for the development of this compound as a pharmaceutical intermediate.

Applications De Recherche Scientifique

1. Antitumor Activities

6-Bromo-4-hydroxyquinoline-3-carbonitrile derivatives have demonstrated significant antitumor activities. For example, El-Agrody et al. (2012) synthesized derivatives that inhibited the growth of various human tumor cell lines, including MCF-7, HCT, and HepG-2, showing potential in cancer treatment (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

2. Radiation Stability in Biologically Active Compounds

Compounds synthesized from 6-Bromo-4-hydroxyquinoline-3-carbonitrile have shown remarkable antifungal activity and potential in radiosterilization applications. Abdel-Gawad et al. (2005) found that some of these compounds retained their structure and biological activity even after exposure to high doses of radiation (Abdel-Gawad, El-Gaby, Heiba, Aly, & Ghorab, 2005).

3. Corrosion Inhibition

Studies have shown that derivatives of 6-Bromo-4-hydroxyquinoline-3-carbonitrile are effective in inhibiting corrosion of metals. Erdoğan et al. (2017) conducted a computational study that indicated these derivatives could prevent iron corrosion, suggesting their potential use in material sciences and industrial applications (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

4. Biological Activity in Heterocyclic Chemistry

Compounds derived from 6-Bromo-4-hydroxyquinoline-3-carbonitrile have been synthesized and studied for their biological activity. Yassin (2009) explored the creation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, highlighting the versatility and potential biological relevance of these compounds (Yassin, 2009).

5. Photolabile Protecting Groups

Brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids. Fedoryak and Dore (2002) found that it offers greater efficiency in photolysis and potential applications in vivo, indicating a wide range of possible uses in photochemistry and biological studies (Fedoryak & Dore, 2002).

6. Fluorescence Properties for Optoelectronic Applications

Research into the optoelectronic properties of hydroquinoline derivatives, including those related to 6-Bromo-4-hydroxyquinoline-3-carbonitrile, has revealed potential applications in materials science. Irfan et al. (2020) conducted a study focusing on the structural, electronic, optical, and charge transport properties of these compounds, suggesting their suitability as multifunctional materials (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKLYXFAPJNHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634132 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxyquinoline-3-carbonitrile | |

CAS RN |

364793-52-2 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

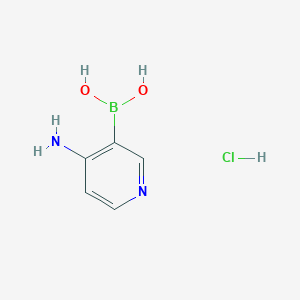

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

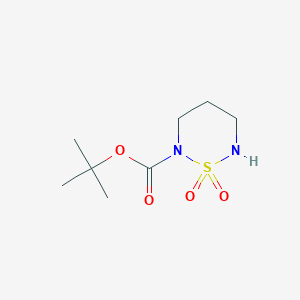

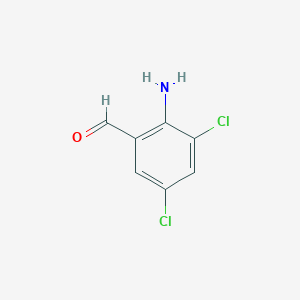

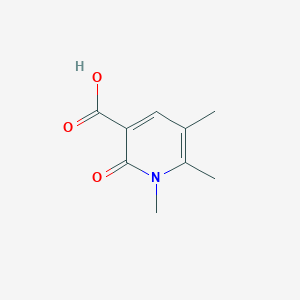

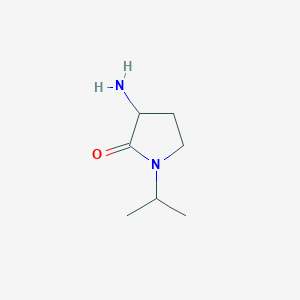

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)